molecular formula C9H9NO3S B8762792 5,6-dimethoxybenzo[d]thiazol-2(3H)-one

5,6-dimethoxybenzo[d]thiazol-2(3H)-one

Cat. No.: B8762792
M. Wt: 211.24 g/mol
InChI Key: VRUMJOKNGWXXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethoxybenzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C9H9NO3S and its molecular weight is 211.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

5,6-dimethoxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H9NO3S/c1-12-6-3-5-8(4-7(6)13-2)14-9(11)10-5/h3-4H,1-2H3,(H,10,11)

InChI Key

VRUMJOKNGWXXFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)S2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

19.7 gm (82 mmols) of 5,6-dimethoxy-2-ethoxybenzothiazole were dissolved in 500 ml of ethanol and admixed dropwise at the boiling point with 64 ml of concentrated aqueous hydrochloric acid. After refluxing the mixture for 3 hours, the solvent was evaporated. The residue was recrystallized from methanol. 8.1 gm (48% of theory) of 5,6-dimethoxy-2(3H)-benzothiazolone having a melting point of 191° C. were obtained.
Name
5,6-dimethoxy-2-ethoxybenzothiazole
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.533 gm (0.01 mol) of 3-acetyl-5,6-dimethoxy-2(3H)-benzothiazolone were refluxed for 2 hours in a mixture of 40 ml of ethanol and 50 ml of concentrated ammonia. The mixture was concentrated to one-fourth of its original volume, allowed to cool and filtered. The dried residue was purified by chromatography on silica gel, using 1,2-dichloroethane/acetone (volume ratio 9:1) for elution. The residues of the evaporated eluates were recrystallized from methanol in the presence of activated charcoal, yielding 1.78 gm (84% of theory) of the desired product having a melting point of 192°-193° C.
Name
3-acetyl-5,6-dimethoxy-2(3H)-benzothiazolone
Quantity
2.533 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.